

VU0119498 as a Positive Allosteric Modulator: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a significant pharmacological tool compound that functions as a pan-positive allosteric modulator (PAM) of the Gq-coupled muscarinic acetylcholine receptors (mAChRs) M1, M3, and M5. Allosteric modulators offer a sophisticated approach to receptor modulation by binding to a site topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This mechanism allows for the potentiation of the endogenous agonist's effect, preserving the temporal and spatial dynamics of natural signaling. This technical guide provides a comprehensive overview of **VU0119498**, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Data

The activity of **VU0119498** has been characterized across in vitro and in vivo models, demonstrating its potentiation of ACh-mediated signaling. The following tables summarize the key quantitative data reported for **VU0119498**.

Table 1: In Vitro Potency of **VU0119498** on Human Muscarinic Receptors



Receptor Subtype	Assay Type	Cell Line	Parameter	Value (µM)	Reference
M1	Calcium Mobilization	СНО	EC50	6.04	[1]
M3	Calcium Mobilization	СНО	EC50	6.38	[1]
M5	Calcium Mobilization	СНО	EC50	4.08	[1]

Table 2: In Vitro Effects of VU0119498 on Insulin Secretion and Calcium Levels

Cell Line/Tissue	Treatment	Effect	Reference
MIN6-K8 cells	VU0119498 (3-20 μM) + ACh	Augments ACh- mediated increase in insulin secretion and intracellular calcium	[2]
Mouse and Human Pancreatic Islets	VU0119498 (20 μM) + ACh	Enhances ACh- induced insulin release	[2]

Table 3: In Vivo Effects of VU0119498 in Mice

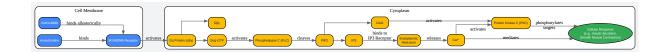


Animal Model	Administration	Dosage	Effect	Reference
Lean Mice	Single i.p. injection	0.1-2 mg/kg	Improves glucose tolerance and insulin secretion (M3R- dependent)	[2]
Obese, Glucose- intolerant Mice	Single i.p. injection	0.5 mg/kg	Improves glucose tolerance and insulin secretion	[2]

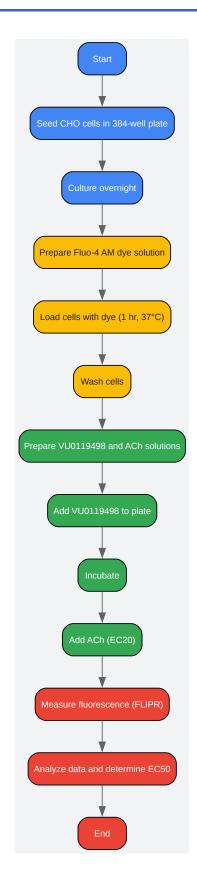
Signaling Pathways

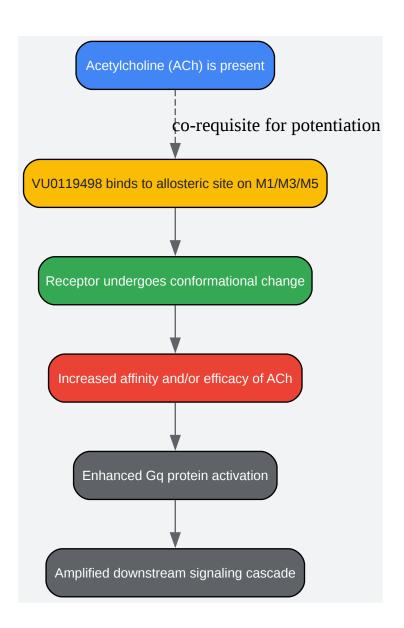
VU0119498 potentiates the signaling of M1, M3, and M5 muscarinic receptors, which are coupled to the Gq family of G proteins. The canonical signaling cascade initiated by the activation of these receptors is depicted below.











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References

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